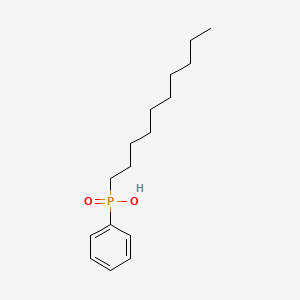

decyl(phenyl)phosphinic acid

Vue d'ensemble

Description

Decyl(phenyl)phosphinic acid is a useful research compound. Its molecular formula is C16H27O2P and its molecular weight is 282.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 282.17486710 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Phosphinic acid derivatives, including those with phenyl groups, have been explored for their roles in catalysis and organic synthesis. For example, phosphino substituted N-aryl pyrroles (PAP ligands) have been developed for their high efficiency in catalytic reactions such as the Suzuki reaction of aryl chlorides, showcasing the potential of phosphinic acid derivatives in facilitating organic transformations (Zapf et al., 2004).

Biochemical and Biomedical Applications

Phosphinic acids are known for their biochemical and medicinal properties. They serve as crucial components in the development of enzyme inhibitors, displaying a wide range of biological activities. The review by Collinsová and Jiráček (2000) discusses the applications of phosphinic acid compounds in biochemistry, biology, and medicine, highlighting their role in modulating enzyme functions and their potential in drug discovery (Collinsová & Jiráček, 2000).

Material Science and Polymer Chemistry

In material science, phosphinic acid compounds have been investigated for their utility in the development of new materials. For instance, lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate (LAP) has been used as a photoinitiator for polymerization processes, indicating the significance of phosphinic acid derivatives in creating polymers and hydrogels with potential applications in bioprinting and biomedical engineering (Nguyen et al., 2020).

Agriculture and Plant Science

Phosphinic acid derivatives have also found applications in agriculture, particularly in the form of phosphite (Phi), a related compound. Studies have shown that Phi can induce defense responses in plants, offering a method to enhance plant resistance against pathogens. For example, Eshraghi et al. (2011) demonstrated that Phi treatment in Arabidopsis thaliana led to elevated transcription of defense genes and enhanced resistance to Phytophthora cinnamomi, underlining the agricultural importance of phosphinic acid-related compounds (Eshraghi et al., 2011).

Drug Delivery Systems

In the context of drug delivery, phenylboronic acid-based materials, which share functional similarities with phosphinic acids, have been developed for glucose-responsive systems. These materials are capable of responding to changes in glucose levels, making them ideal candidates for insulin delivery systems and other applications where a responsive drug release is crucial (Ma & Shi, 2014).

Propriétés

IUPAC Name |

decyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27O2P/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHKTGAMDQLUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4-[(2-ethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4607042.png)

![2-[(5-bromo-2-thienyl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4607045.png)

![2,2'-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B4607070.png)

![3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4607073.png)

![2,3,4,5-tetrabromo-6-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B4607075.png)

![8-({5-[(3,4-dichlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B4607079.png)

![2-chloro-N-(2-methoxy-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4607098.png)

![3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide](/img/structure/B4607099.png)

![3-nitrobenzyl 4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoate](/img/structure/B4607118.png)

![3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA](/img/structure/B4607130.png)